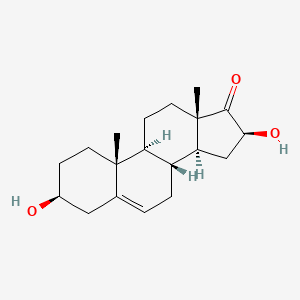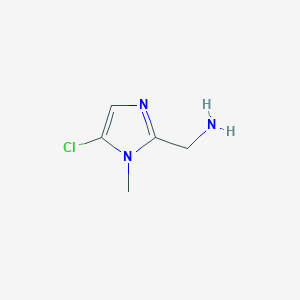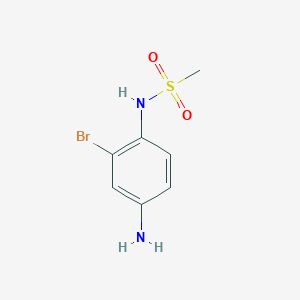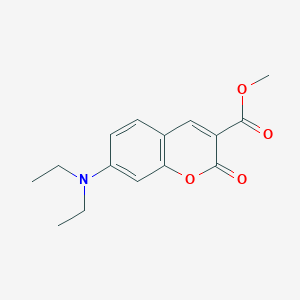
16beta-Hydroxydehydroepiandrosterone
Übersicht
Beschreibung
16beta-Hydroxydehydroepiandrosterone (16beta-OH-DHEA) is a steroid compound . It has been isolated from urine extracts of patients with low-renin hypertension . It’s also known as 16b-OH-dhea sulfuric acid or 16b-OH-dhea sulphate .
Synthesis Analysis
Dehydroepiandrosterone (DHEA), a major C19 steroid produced by the adrenal cortex, can be converted to testosterone; androstenedione; estradiol; and estrone . A chemoenzymatic process has been developed for Dehydroepiandrosterone Acetate Synthesis .Molecular Structure Analysis
The molecular formula of 16beta-Hydroxydehydroepiandrosterone is C19H28O3 . The predicted GC-MS Spectrum shows that the molecular weight is 384.1607 Da .Wissenschaftliche Forschungsanwendungen
1. Interaction with Renal Mineralocorticoid Receptors
16beta-Hydroxydehydroepiandrosterone (16beta-OH-DHEA) has been studied for its interaction with renal mineralocorticoid receptors. Although initially suggested to possess mineralocorticoid potency, further research using radioreceptor assays indicated that its affinity for these receptors is significantly lower than that of aldosterone, suggesting that it may not have significant mineralocorticoid properties unless it binds to a unique class of renal receptors. This remains speculative in the pathogenesis of low-renin hypertension (Higgins et al., 1977).
2. Potential Role in Low-Renin Essential Hypertension
Further investigations into 16beta-OH-DHEA and related C19-steroids explored their role in low-renin essential hypertension. However, studies in rat bioassay systems showed only negligible mineralocorticoid activity, making it unlikely that 16beta-OH-DHEA is etiological in this form of hypertension (Gomez-Sanchez et al., 1976).
3. Biological Significance of Hydroxylated Metabolites
Research on 16alpha-hydroxylated metabolites of dehydroepiandrosterone, closely related to 16beta-OH-DHEA, highlights their significance in pregnancy and potential links to cancer risk and autoimmune diseases. This research underlines the importance of understanding the role of hydroxylated metabolites like 16beta-OH-DHEA in various physiological and pathological conditions (Hampl & Stárka, 2000).
4. Receptor Binding and Urinary Electrolyte Activity
Studies have evaluated the dichotomy between renal receptor binding and urinary electrolyte activity of 16beta-OH-DHEA. Although it has minimal affinity for mineralocorticoid receptors, certain conditions trigger changes in urinary electrolyte excretion, suggesting an effect independent of classical mineralocorticoid mechanisms (Funder et al., 1976).
5. Plasma Levels in Various Conditions
Plasma levels of 16beta-OH-DHEA have been measured in different populations, revealing variations across age groups and in response to various hormonal stimuli. These findings are essential for understanding the physiological roles of this steroid in health and disease (Sekihara et al., 1976).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3S,8R,9S,10R,13S,14S,16S)-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-16,20-21H,4-10H2,1-2H3/t12-,13+,14-,15-,16-,18-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIVKFZWLZJXJT-HLUDHZFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H](C4=O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017049 | |
| Record name | 16beta-Hydroxydehydroepiandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16beta-Hydroxydehydroepiandrosterone | |
CAS RN |
1159-68-8 | |
| Record name | 16beta-Hydroxydehydroepiandrosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16beta-Hydroxydehydroepiandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16BETA-HYDROXYDEHYDROEPIANDROSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4LA2RW2TC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one](/img/structure/B3364480.png)



![6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3364515.png)
